ROMK Inhibitory Potency vs. Closest In-Patent Analog
The compound inhibited human ROMK with an IC50 of 10.5 nM in a thallium flux assay in HEK293 cells [1]. A structurally related comparator from the same patent, Example 38 (US9073882), showed an IC50 of 49 nM in the same HEK293 cell system [2], indicating a ~4.7-fold improvement in potency for this specific example.
| Evidence Dimension | ROMK Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10.5 nM |
| Comparator Or Baseline | US9073882, Example 38: 49 nM |
| Quantified Difference | ~4.7-fold |
| Conditions | Human ROMK expressed in HEK293 cells; Thallium flux assay, 30 min incubation |
Why This Matters
For assay design, a 4.7-fold higher potency allows lower working concentrations, reducing potential off-target effects and material consumption.
- [1] BindingDB BDBM50121345 (CHEMBL3622104). Entry for N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-sulfonamide. View Source
- [2] BindingDB BDBM50391781 (CHEMBL2146873). Entry for US9073882, Example 38. View Source
